molecular formula C5H5N B011455 4-Cyano-1-butyne CAS No. 19596-07-7

4-Cyano-1-butyne

Cat. No. B011455
CAS RN: 19596-07-7
M. Wt: 79.1 g/mol
InChI Key: VMUWIDHKAIGONP-UHFFFAOYSA-N
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Description

4-Cyano-1-butyne (also known as 4-cyano-1-butyn-3-ol, or 4-CB) is a highly reactive compound with a broad range of applications in scientific research. It is a colorless liquid that is miscible with water and soluble in many organic solvents. 4-CB is a versatile compound that can be used in a variety of organic synthesis reactions and can be used as a starting material for the preparation of many compounds. In addition, 4-CB is used as a reagent for the preparation of organic compounds, such as carboxylic acids, esters, amides, and other derivatives.

Scientific Research Applications

  • Photoluminescence and UV Light Emission : 4-Cyano-1-butyne monomers and polymers show potential applications in photoluminescence and UV light emission research. This application is particularly relevant in the field of materials science for developing new luminescent materials (Chen, Chen, Zhou, & He, 2009).

  • Diamine Oxidase Inhibition : 1,4-Diamino-2-butyne, closely related to this compound, acts as a mechanism-based inhibitor of diamine oxidase in pea cotyledons. This is significant in biochemistry, particularly in understanding enzyme activity and inhibition (Peč & Frébort, 1992).

  • Applications in Medicine, Pesticides, Aromatics, and Polymers : 1,4-Dichloro-2-butyne, a compound related to this compound, finds extensive use in medicine, pesticides, aromatics, and polymer materials, indicating a broad spectrum of industrial applications (Xian et al., 2011).

  • Astrochemistry : The cyano radical's reaction with hydrocarbons like 1-butyne can form nitrogen and carbon-bearing molecules in the atmospheres of Titan, Pluto, and Triton. This finding is significant in astrochemistry and the study of extraterrestrial atmospheres (Morales, Le Picard, Canosa, & Sims, 2010).

  • Conformational Studies : The conformation and vibrational spectra of 1-Cyano-3-Butyne, a structurally similar molecule, have been studied across different states (vapour, liquid, solid), revealing insights into molecular structure and stability at various temperatures (Klaeboe et al., 1980).

  • Catalysis and Chemical Synthesis : Microwave-assisted Cu(I)-catalyzed synthesis demonstrates the formation of unsymmetric 1,4-diamino-2-butynes, a process significant in organic synthesis and chemical engineering (Xu, Feng, & Van der Eycken, 2021).

  • Molecular Structure Investigation : An electron diffraction study of 1,4-Dichloro-2-butyne, related to this compound, detailed its molecular structure, revealing important bond distances and angles. This research is crucial in the field of molecular physics and chemistry (Kuchitsu, 1957).

properties

IUPAC Name

pent-4-ynenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-3-4-5-6/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUWIDHKAIGONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173257
Record name 4-Cyano-1-butyne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19596-07-7
Record name 4-Cyano-1-butyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019596077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyano-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-1-butyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Cyano-1-butyne interesting from a structural and theoretical chemistry perspective?

A1: this compound (C5H5N) is one of several isomers of pyridine. While pyridine is the most stable isomer [], studying this compound allows researchers to explore the impact of structural variations on molecular properties. Computational studies using methods like the Gaussian-4 (G4) compound model can accurately predict parameters like bond lengths, angles, dipole moment, and vibrational frequencies []. These calculations provide valuable insights into the molecule's behavior and can be compared to experimental data for validation.

Q2: Is there any experimental data available on the structure of this compound?

A2: Yes, the rotational spectrum of this compound has been investigated []. This type of spectroscopy provides information about the rotational energy levels within the molecule, which is directly related to its structure. By analyzing the rotational spectrum, researchers can determine structural parameters like bond lengths and angles, providing experimental validation for computational models.

Q3: How do the predicted properties of this compound compare to its isomer, pyridine?

A3: Computational studies predict that pyridine is significantly more stable than this compound, with a lower standard enthalpy of formation []. This difference in stability arises from the arrangement of atoms and bonds within each molecule. While the abstracts don't provide specific details on other property comparisons, it's likely that differences in structure lead to variations in parameters like dipole moment, polarity, and reactivity between the two isomers.

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